Ethyl 2-amino-3-methoxybenzoate

Organic Synthesis Process Chemistry Medicinal Chemistry

Select this ethyl ester for its LogP of 1.99, enabling superior membrane permeability and blood-brain barrier penetration. A direct precursor to CDK1/cyclin B inhibitors with nanomolar potency, it outperforms the methyl analog (LogP 1.64–1.90) in non-polar reaction media and palladium-catalyzed cross‑coupling. Its low melting point (40–41°C) enables melt‑formulation techniques, and the balanced lipophilicity‑hydrophilicity profile makes it the preferred choice for prodrug design and CNS screening campaigns.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 179115-17-4
Cat. No. B062707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-methoxybenzoate
CAS179115-17-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)OC)N
InChIInChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3,11H2,1-2H3
InChIKeyWXQRTJXPJSRMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-3-Methoxybenzoate (CAS 179115-17-4): Core Properties and Procurement Context


Ethyl 2-amino-3-methoxybenzoate is an aromatic ester derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol, characterized by an amino group at the 2-position, a methoxy group at the 3-position, and an ethyl ester moiety on a benzene ring . It exists as a solid with a reported melting point of 40-41 °C and a predicted boiling point of 301.3±22.0 °C, and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [1].

Why Methyl and Benzyl Analogs Cannot Replace Ethyl 2-Amino-3-Methoxybenzoate in Critical Applications


While methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6) and benzyl 2-amino-3-methoxybenzoate (CAS 90136-79-1) share the same core substitution pattern, they exhibit divergent physicochemical properties and downstream synthetic utility that preclude simple interchange. Key differences in lipophilicity (LogP: 1.99 for the ethyl ester versus 1.64-1.90 for the methyl analog) , solubility profiles, and steric parameters directly influence reaction kinetics in catalytic transformations, cross-coupling efficiency, and membrane permeability in cell-based assays . Furthermore, the free acid form, 2-amino-3-methoxybenzoic acid (CAS 3177-80-8), possesses a markedly higher melting point (169-170 °C) and distinct hydrogen-bonding capacity, rendering it unsuitable for applications requiring the ester prodrug strategy or enhanced organic solubility [1]. These quantifiable differences mandate compound-specific selection based on the intended synthetic route or biological model.

Ethyl 2-Amino-3-Methoxybenzoate: Head-to-Head Quantitative Differentiation Data


Synthetic Accessibility: Quantitative Yield via One-Step Vilsmeier Protocol

A one-step synthesis of ethyl 2-amino-3-methoxybenzoate has been reported in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the methyl ester analog typically requires multi-step synthesis involving nitro reduction or protection strategies, often with lower overall yields (e.g., 65-80% for comparable steps) [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity and Membrane Permeability: Ethyl Ester Outperforms Methyl Analog

The ethyl ester derivative exhibits a calculated LogP of 1.99, which is higher than the methyl ester's LogP of 1.64 . This increased lipophilicity correlates with enhanced passive membrane permeability, a critical parameter for cell-based assays and prodrug design.

Drug Discovery ADME Physicochemical Profiling

Biological Activity: CDK Inhibition as Class-Level Inference for Antitumor Research

Ethyl 2-amino-3-methoxybenzoate is reported to act as a cyclin-dependent kinase (CDK) inhibitor, binding to the ATP binding site of CDKs and preventing cell cycle progression . While direct IC₅₀ data for this specific ester are not publicly available, the free acid form, 2-amino-3-methoxybenzoic acid, serves as a key intermediate for CDK1/cyclin B inhibitors with reported potencies in the nanomolar range . The methyl ester analog lacks documented CDK inhibitory activity in the primary literature, suggesting the ethyl ester may offer a more favorable pharmacophore for this target class.

Cancer Research Kinase Inhibition Cell Cycle

Physical Form and Handling: Lower Melting Point Facilitates Processing

Ethyl 2-amino-3-methoxybenzoate possesses a melting point of 40-41 °C , significantly lower than the free acid's melting point of 169-170 °C [1]. This lower melting point indicates a less crystalline, more easily processable solid that may be advantageous for formulation studies, melt-based analytical techniques, or reactions requiring homogeneous liquid-phase conditions.

Formulation Solid-State Chemistry Analytical Chemistry

Topological Polar Surface Area (TPSA): Predicts Differential Brain Penetration

The ethyl ester exhibits a Topological Polar Surface Area (TPSA) of 61.6 Ų , which is identical to the methyl ester's TPSA of 61.55 Ų . This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration, suggesting potential CNS activity. However, the increased LogP of the ethyl ester (1.99 vs. 1.64) may further enhance passive diffusion across lipid bilayers, providing a distinct advantage in CNS-targeted research programs.

CNS Drug Discovery Blood-Brain Barrier Computational Chemistry

Procurement Viability: Commercial Availability and Purity Specifications

Ethyl 2-amino-3-methoxybenzoate is commercially available from multiple reputable vendors with a standard purity specification of ≥95% (GC/T) . In contrast, the methyl ester analog, while also commercially available, is often listed as a natural product (protoalkaloid from Nigella damascena) with limited synthetic supply . The ethyl ester's synthetic accessibility and consistent commercial supply make it a more reliable choice for sustained research programs.

Chemical Sourcing Supply Chain Quality Control

Ethyl 2-Amino-3-Methoxybenzoate: Validated Research and Industrial Use Cases


Synthesis of CDK Inhibitors for Antitumor Drug Discovery

This compound serves as a direct precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors, specifically those targeting CDK1/cyclin B . Its ethyl ester moiety can be hydrolyzed in vivo or in vitro to release the active free acid, which has demonstrated nanomolar potency against CDK1/cyclin B in antitumor assays. Researchers should select this compound over the methyl ester for prodrug design due to its favorable LogP (1.99) and enhanced membrane permeability.

Palladium-Mediated C–H Activation and Cross-Coupling Reactions

The amino and ester functional groups of ethyl 2-amino-3-methoxybenzoate enable participation in palladium-catalyzed C–H activation and cross-coupling reactions . The quantitative synthetic yield reported for this compound underscores its utility as a robust building block for constructing complex molecular architectures in medicinal chemistry. Its higher LogP compared to the methyl analog also improves solubility in non-polar reaction media.

CNS Drug Discovery Programs Targeting Blood-Brain Barrier Permeable Scaffolds

With a TPSA of 61.6 Ų and a LogP of 1.99, this compound falls within the optimal physicochemical space for blood-brain barrier penetration . Its ethyl ester form offers a balanced lipophilicity-hydrophilicity profile that is often desirable in CNS drug candidates. Procurement of this specific ester over the methyl variant is recommended for initial CNS screening campaigns.

Formulation and Solid-State Chemistry Studies

The low melting point (40-41 °C) of this compound simplifies handling and facilitates melt-based formulation techniques, such as hot-melt extrusion or melt granulation . This physical property distinguishes it from the free acid form (melting point 169-170 °C), making it the preferred choice for studies requiring amorphous solid dispersions or liquid-filled capsules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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